
N-(2,3-dimethylphenyl)-5-methyl-3-thiophenecarboxamide
Overview
Description
N-(2,3-dimethylphenyl)-5-methyl-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound features a thiophene ring substituted with a carboxamide group and a 2,3-dimethylphenyl group, making it a unique and potentially valuable molecule for research and industrial applications.
Preparation Methods
The synthesis of N-(2,3-dimethylphenyl)-5-methyl-3-thiophenecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylaniline with 5-methyl-3-thiophenecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature, yielding the desired carboxamide product after purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
N-(2,3-dimethylphenyl)-5-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically results in the formation of thiophene sulfoxides or sulfones, while reduction of the carboxamide group yields the corresponding amine.
Scientific Research Applications
N-(2,3-dimethylphenyl)-5-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Thiophene derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its aromatic and electron-rich nature.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-5-methyl-3-thiophenecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s thiophene ring and carboxamide group can form hydrogen bonds and π-π interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-5-methyl-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide: Similar structure but with a different substitution pattern on the thiophene ring.
N-(2,3-dimethylphenyl)-3-thiophenecarboxamide: Similar structure but with the carboxamide group attached to a different position on the thiophene ring.
N-(2,3-dimethylphenyl)-4-thiophenecarboxamide: Similar structure but with the carboxamide group attached to yet another position on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for exploring new chemical and biological properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9-5-4-6-13(11(9)3)15-14(16)12-7-10(2)17-8-12/h4-8H,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYUNLFUVXPGOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CSC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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